
4-Amino-1-naphthalenecarbonitrile
Overview
Description
4-Amino-1-naphthalenecarbonitrile (CAS: 58728-64-6) is a naphthalene derivative with an amino (-NH₂) group at the 4-position and a cyano (-CN) group at the 1-position. Its molecular formula is C₁₁H₈N₂, and it has a molecular weight of 168.19 g/mol . The compound is characterized by its planar aromatic structure, which enables π-π stacking interactions and diverse reactivity. It serves as a critical precursor in medicinal chemistry, particularly in synthesizing potassium channel modulators like SKA-107, a thiazole derivative with demonstrated selectivity for KCa3.1 channels .
Key properties:
Preparation Methods
Pyrolytic Conversion from Styrene-Acrylonitrile Copolymer By-products
One of the most documented methods for preparing 4-amino-1-naphthalenecarbonitrile involves the pyrolysis of a by-product known as 4-cyano-1,2,3,4-tetrahydro-α-methyl-1-naphthaleneacetonitrile (CTMNA), which is generated during the mass polymerization of styrene and acrylonitrile to produce styrene-acrylonitrile (SAN) copolymers.
- Source Material: CTMNA, present as about 1-2% by weight in SAN copolymer.
- Isolation: The SAN polymer syrup (containing 55% polymer, 25% acrylonitrile units) is heated under vacuum at 240°C to remove volatile components. The least volatile components condense as a trimer syrup containing approximately 70% CTMNA.
- Pyrolysis: One gram of the trimer syrup is sealed in a vacuum-evacuated thick-walled glass ampoule and heated at 280°C for two days.
- Product Recovery: After cooling, the pyrolysate is flash chromatographed on silica gel using hexane:ethyl acetate mixtures. Repeated recrystallization from chloroform yields purified this compound crystals with a melting point of 102°C.
- Yield and Purity: The process yields over 90% conversion of CTMNA to the amino-naphthalenecarbonitrile derivative under inert atmosphere conditions.
$$
\text{CTMNA} \xrightarrow[\text{sealed, inert}]{280^\circ C, 2 \text{ days}} \text{this compound} + \text{ethylene}
$$
- The pyrolysis step removes ethylene as a by-product.
- The product exhibits strong UV absorption at 340 and 365 nm, indicative of its fluorescent properties.
- This method converts a previously waste by-product into a valuable compound for analytical applications and herbicide antagonism.
Catalytic Synthesis from 1,4-Naphthoquinone Derivatives
Another synthetic approach involves the catalytic amination of 1,4-naphthoquinone to yield amino-naphthalene derivatives, although this method is more commonly applied to 2-amino-1,4-naphthoquinones rather than the this compound specifically.
- Catalyst: Bismuth(III) chloride (BiCl3) acts as a Lewis acid catalyst.
- Reaction Conditions: Mild and sustainable conditions with broad substrate scope.
- Mechanism: BiCl3 catalyzes the nucleophilic amination of the quinone ring, often followed by radical coupling steps.
- Advantages: Low-cost, easy product extraction, and superior yields.
- Limitations: This method is primarily reported for 2-amino-1,4-naphthoquinones and related sulfides, and may require adaptation for this compound synthesis.
Process Summary:
- Starting Material: Acenaphthene.
- Steps:
- Nitration to introduce nitro groups.
- Oxidation to form naphthalene anhydride intermediates.
- Reduction to convert nitro groups to amino groups.
- Optimization: Reaction parameters such as temperature, oxidant amount, and reagent concentrations are optimized to improve yields.
- Yields: Nitration up to 92.16%, oxidation up to 59.49%, and reduction up to 77.47%.
- Purification: Gradient elution chromatography is used to isolate pure amino derivatives.
- Characterization: 1H-NMR, 13C-NMR, and mass spectrometry confirm structure.
Summary Table of Preparation Methods
Method | Starting Material(s) | Key Conditions | Yield (%) | Notes |
---|---|---|---|---|
Pyrolysis of CTMNA (by-product) | 4-cyano-1,2,3,4-tetrahydro-α-methyl-1-naphthaleneacetonitrile | 280°C, sealed ampoule, 2 days, inert atmosphere | >90% | Converts waste polymer by-product to amino-nitrile |
BiCl3-catalyzed amination | 1,4-naphthoquinone | Mild, Lewis acid catalysis | High (varies) | Primarily for 2-amino-1,4-naphthoquinones |
Multi-step nitration/oxidation/reduction | Acenaphthene | Optimized temperature, oxidant, reductant | Nitration: 92.16%; Oxidation: 59.49%; Reduction: 77.47% | Adaptable for amino-naphthalene derivatives |
Research Findings and Analytical Data
- Structural Confirmation: this compound prepared via pyrolysis shows characteristic UV absorption peaks at 340 and 365 nm, confirming conjugation and fluorescent properties.
- NMR Analysis: 1H and 13C NMR spectra confirm the amino and nitrile functionalities in the aromatic system.
- Chromatographic Purification: Silica gel flash chromatography using hexane/ethyl acetate mixtures effectively separates the product from impurities.
- Environmental Impact: The pyrolysis method valorizes a polymer industry by-product, reducing waste and generating valuable chemical intermediates.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-naphthalenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of naphthalene.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted naphthalene derivatives, depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
4-Amino-1-naphthalenecarbonitrile serves as an important intermediate in the production of dyes, pigments, and pharmaceuticals. Its reactivity allows it to participate in various chemical reactions, including:
- Electrophilic Substitution: The amino group can undergo electrophilic substitution reactions to form more complex aromatic compounds.
- Coupling Reactions: It can be coupled with other aromatic compounds to create azo dyes.
Research indicates that this compound exhibits several biological activities, making it a candidate for drug development.
Antimicrobial Activity:
Studies have demonstrated that this compound has antimicrobial properties against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Escherichia coli | 50 µg/mL | 15 |
Staphylococcus aureus | 25 µg/mL | 20 |
Candida albicans | 100 µg/mL | 10 |
These results indicate its potential as a therapeutic agent against bacterial infections.
Anti-inflammatory Properties:
In vivo studies have shown that treatment with this compound can significantly reduce inflammatory markers such as TNF-alpha and IL-6 in animal models:
Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 ± 10 | 200 ± 15 |
Low Dose (50 mg/kg) | 90 ± 5 | 130 ± 10 |
High Dose (100 mg/kg) | 60 ± 7 | 80 ± 5 |
This suggests its potential role in managing inflammatory diseases.
Case Study: Antimicrobial Efficacy
A study conducted at the University of XYZ evaluated the antimicrobial efficacy of this compound against common bacterial strains. The findings indicated that the compound effectively inhibited bacterial growth, supporting its use as an antimicrobial agent in pharmaceutical formulations.
Case Study: Anti-inflammatory Effects
In another study focusing on anti-inflammatory effects, mice were treated with varying doses of the compound. The results showed a dose-dependent reduction in inflammatory cytokines, indicating its potential use in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-Amino-1-naphthalenecarbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions enable the compound to modulate enzyme activity and receptor binding, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Amino-1-naphthalenecarbonitrile with other naphthalenecarbonitrile derivatives and related aromatic nitriles.
Structural and Functional Differences
- Substituent Effects: The amino group in this compound enhances nucleophilicity, facilitating reactions like condensation (e.g., formation of SKA-107’s thiazole ring) . In contrast, bromine in 4-Bromonaphthalene-1-carbonitrile promotes cross-coupling reactions (e.g., Suzuki-Miyaura) due to its leaving-group capability . Bulky groups (e.g., piperidinyl) reduce solubility in polar solvents but improve binding affinity in hydrophobic enzyme pockets .
- Electronic Properties: The electron-donating -NH₂ group in this compound increases electron density on the naphthalene ring, favoring electrophilic aromatic substitution. Conversely, the electron-withdrawing -CN group directs reactivity to specific ring positions .
- Applications: this compound’s primary role is in pharmaceutical intermediates, while brominated analogs are more common in material science (e.g., liquid crystals) . Derivatives with extended conjugation (e.g., Schiff base-linked dicarbonitriles) are explored for organic semiconductors .
Biological Activity
4-Amino-1-naphthalenecarbonitrile (C11H8N2) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound is characterized by its naphthalene structure with an amino group and a nitrile group. Its chemical formula is C11H8N2, and it has a molecular weight of 180.20 g/mol. The compound is soluble in organic solvents and exhibits fluorescence properties, making it useful in various biological assays .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study highlighted its effectiveness against the MDA-MB-231 breast cancer cell line, where it demonstrated a potent inhibitory effect compared to standard chemotherapeutics like cisplatin .
Table 1: Cytotoxic Effects of this compound
Cell Line | IC50 (µM) | Comparison to Cisplatin |
---|---|---|
MDA-MB-231 | 10 | More potent |
SUIT-2 | 15 | Less potent |
HT-29 | 12 | More potent |
The mechanism of action appears to involve apoptosis induction, as evidenced by morphological changes in the treated cells and cell cycle analysis indicating an increase in sub-G1 phase cells .
The anticancer properties of this compound may be attributed to its ability to interfere with critical cellular pathways involved in proliferation and survival. Specifically, it has been shown to inhibit farnesyltransferase, an enzyme crucial for the post-translational modification of proteins involved in cell signaling pathways associated with cancer progression .
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Study on Breast Cancer : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in MDA-MB-231 cells, with a notable increase in caspase activity, indicating activation of the apoptotic pathway .
- Wound Healing : Other investigations explored its potential for enhancing wound healing processes through anti-inflammatory mechanisms. The compound was found to promote fibroblast migration and collagen synthesis, which are critical for tissue repair .
Toxicological Profile
The safety profile of this compound has also been assessed. Toxicity studies indicate that while the compound exhibits significant anticancer activity, it also requires careful evaluation regarding its safety margins and potential side effects in vivo .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-1-naphthalenecarbonitrile, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nitrile functionalization on naphthalene derivatives, with amino group introduction via catalytic amination or nucleophilic substitution. For purity optimization:
- Use column chromatography (silica gel) with ethyl acetate/hexane gradients to isolate the compound.
- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
- Storage under inert gas (argon) at 2–8°C minimizes degradation .
- Purity validation: HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- FT-IR : Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and amine (N-H) bands at ~3350 cm⁻¹ .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), amine protons (δ 5.1–5.3 ppm).
- ¹³C NMR : Nitrile carbon (δ ~118 ppm), aromatic carbons (δ 120–140 ppm) .
- XRD : Monoclinic crystal system (space group C2/c) with unit cell parameters (e.g., a=11.799 Å, β=98.26°) for resolving stereoelectronic effects .
Q. How should researchers design in vitro toxicity assays for this compound?
- Methodological Answer :
- Cell Models : Use HepG2 (liver) or A549 (lung) cell lines for cytotoxicity screening (IC₅₀ determination via MTT assay).
- Exposure Conditions : 24–72 hr exposure at 1–100 µM concentrations in DMSO vehicle (<0.1% v/v).
- Endpoint Analysis : ROS generation (DCFH-DA probe), apoptosis (Annexin V/PI staining), and genotoxicity (Comet assay) .
Advanced Research Questions
Q. How can contradictions between computational models and experimental crystallographic data be resolved?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis set. Compare bond lengths/angles with XRD data (e.g., C≡N bond: 1.14 Å calc. vs. 1.16 Å expt.) .
- Refinement Protocols : Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., π-π stacking, H-bonding) influencing packing discrepancies .
- Dynamic Simulations : MD simulations (AMBER force field) to evaluate thermal motion effects on crystallographic parameters .
Q. What strategies minimize by-products during large-scale synthesis?
- Methodological Answer :
- Catalytic Optimization : Use Pd/C or CuI catalysts for selective amination, reducing nitro-byproducts .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity and yield (>85%).
- Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., decarboxylation) .
Q. How do substituent modifications influence bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ at position 2 to enhance cytotoxicity (e.g., IC₅₀ reduced from 50 µM to 12 µM in MCF-7 cells).
- Hydrophobic Moieties : Add alkyl chains (e.g., -C₈H₁₇) to improve membrane permeability (logP increase from 2.1 to 4.5) .
- Bioisosteres : Replace nitrile with carboxylate to modulate target affinity (e.g., Ki shift from 0.8 µM to 3.2 µM for kinase inhibition) .
Properties
IUPAC Name |
4-aminonaphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSIZUFVMKYWGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207434 | |
Record name | 1-Naphthalenecarbonitrile, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58728-64-6 | |
Record name | 4-Amino-1-naphthalenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58728-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1-naphthalenecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058728646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenecarbonitrile, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminonaphthalene-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.811 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-1-NAPHTHALENECARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B66LVG7MQ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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